Dichlorure de ruthénium ; 2-pyridin-2-ylpyridine

Vue d'ensemble

Description

Dichlororuthenium;2-pyridin-2-ylpyridine is a useful research compound. Its molecular formula is C30H24Cl2N6Ru and its molecular weight is 640.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dichlororuthenium;2-pyridin-2-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlororuthenium;2-pyridin-2-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

“Dichlorure de ruthénium ; 2-pyridin-2-ylpyridine” a été utilisé dans la synthèse de nouveaux composés hétérocycliques. Ces composés sont conçus pour présenter un large éventail d'activités pharmacologiques. Par exemple, ils ont été utilisés dans la construction de banques de nouveaux composés hétérocycliques avec des activités biologiques potentielles, ce qui est un élément crucial de la chimie médicinale et de la biologie chimique .

Développement de médicaments antifibrotiques

Ce composé s'est révélé prometteur dans le développement de médicaments antifibrotiques. Dans des études de recherche, des dérivés de ce composé ont été synthétisés et évalués contre des cellules stellaires hépatiques immortalisées de rat. Certains dérivés ont démontré de meilleures activités antifibrotiques que les médicaments existants, indiquant un potentiel de développement en médicaments antifibrotiques novateurs .

Profil d'activité pharmacologique

La fraction pyrimidine, qui fait partie de la structure de “this compound”, est connue pour présenter divers types d'activités biologiques et pharmaceutiques. Elle a été utilisée dans la conception de structures privilégiées en chimie médicinale, avec des activités allant des propriétés antimicrobiennes aux propriétés antitumorales .

Inhibition de l'expression du collagène

Dans le contexte de l'antifibrose, certains dérivés de “this compound” ont été trouvés pour inhiber efficacement l'expression du collagène. Ceci est crucial dans le traitement des maladies fibrotiques, où un dépôt excessif de collagène peut entraîner une dysfonction organique .

Réduction de la teneur en hydroxyproline

Des études ont montré que ces composés peuvent réduire la teneur en hydroxyproline dans le milieu de culture cellulaire in vitro. L'hydroxyproline est un composant majeur de la protéine collagène, et sa réduction est indicative d'une diminution de la fibrose .

Activité Biologique

Dichlororuthenium;2-pyridin-2-ylpyridine is a ruthenium complex that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its coordination with two pyridine ligands and two chloride ions, forming a stable ruthenium complex. Its molecular formula is , with a molecular weight of approximately 320.14 g/mol. The structure allows for significant interactions with biological macromolecules, which underpins its biological activity.

1. Anticancer Properties

Research indicates that dichlororuthenium complexes can induce apoptosis in cancer cells through several mechanisms:

- Oxidative Stress : The compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death.

- DNA Interaction : Studies have shown that dichlororuthenium can bind to DNA, interfering with replication and transcription processes. This interaction may lead to the formation of DNA adducts, which can trigger cellular repair mechanisms or apoptosis if the damage is irreparable .

2. Antibacterial Activity

Dichlororuthenium complexes have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Research has reported MIC values of 35 µg/mL against Staphylococcus aureus and 65 µg/mL against Escherichia coli, indicating significant antibacterial potency .

- Mechanism of Action : The antibacterial effects are attributed to the complex's ability to disrupt bacterial cell membranes and interfere with metabolic processes by altering pH levels within bacterial cells .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of dichlororuthenium on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent increase in cell death, with IC50 values significantly lower than those of traditional chemotherapeutics. The study concluded that the compound's ability to induce oxidative stress was a primary mechanism for its anticancer activity .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of dichlororuthenium were tested against multiple bacterial strains using standard broth dilution methods. The compound exhibited bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The study highlighted its potential as a novel antibacterial agent in treating infections caused by resistant bacterial strains .

Comparative Analysis of Related Compounds

To understand the unique properties of dichlororuthenium;2-pyridin-2-ylpyridine, it is beneficial to compare it with similar ruthenium complexes:

| Compound Name | Molecular Formula | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| Dichlororuthenium;2-pyridin-2-ylpyridine | C10H8Cl2N2Ru | High | Moderate |

| cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | C22H16Cl2N4Ru | Moderate | Low |

| Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate | C30H24Cl2N6Ru·6H2O | High | High |

This table illustrates that while dichlororuthenium;2-pyridin-2-ylpyridine exhibits strong anticancer properties, its antibacterial activity is moderate compared to other ruthenium complexes.

Propriétés

IUPAC Name |

dichlororuthenium;2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYGUKHUNLZTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

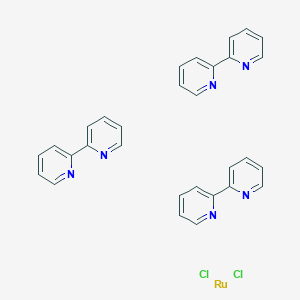

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14323-06-9 | |

| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.